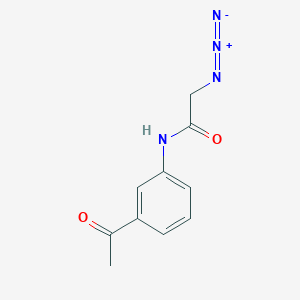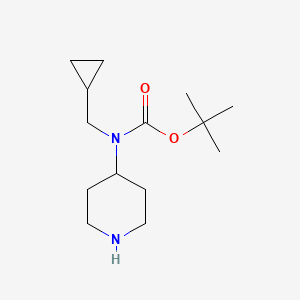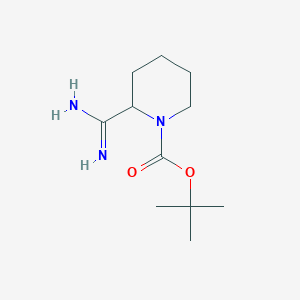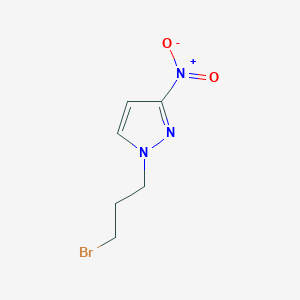
N-(3-acetylphenyl)-2-azidoacetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Building Blocks
Synthesis of Thiophenes : N-(3-acetylphenyl)-2-azidoacetamide has been used in the synthesis of novel 3-acetyl-2-aminothiophenes, which are important in creating thiophene azo dyes. This process involves a modified Gewald reaction, indicating the compound's role in facilitating complex organic syntheses (Eller & Holzer, 2006).
Heterocyclic Synthesis : In the field of heterocyclic chemistry, N-(3-acetylphenyl)-2-azidoacetamide has contributed to the synthesis of various heterocyclic compounds. For example, its use in the preparation of 1,3-dipolar cycloaddition reactions has been instrumental in creating compounds with potential applications in pharmaceuticals and materials science (Hunnur, Latthe, & Badami, 2005).
Biological Activity : Functionalized thieno[2,3-b]pyridines bearing azidoacetamide fragments, derived from compounds like N-(3-acetylphenyl)-2-azidoacetamide, have shown strong herbicide antidote properties. This demonstrates its potential in agricultural sciences (Dotsenko et al., 2019).
Enzymatic Inhibition
- Inhibition of N-acetylglucosaminyl Transfer : N-(3-acetylphenyl)-2-azidoacetamide derivatives have been synthesized and tested as inhibitors of β-N-acetylglucosaminase. This enzyme is crucial in the metabolism of sugars, and the inhibition properties of these compounds can be significant in understanding metabolic pathways and designing drugs (Takaoka, Kajimoto, & Wong, 1993).
Analytical Applications
- Thermal Decomposition Studies : The thermal decomposition of compounds like 2-azidoacetamide, closely related to N-(3-acetylphenyl)-2-azidoacetamide, has been studied using techniques like ultraviolet photoelectron spectroscopy. Such studies are important in understanding the stability and decomposition pathways of complex organic compounds, which is crucial in the design of materials and pharmaceuticals (Dyke et al., 2004).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-azidoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7(15)8-3-2-4-9(5-8)13-10(16)6-12-14-11/h2-5H,6H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGYJTGMOQPBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-azidoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)

![3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile](/img/structure/B1522539.png)





![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522555.png)
